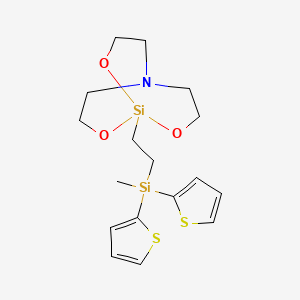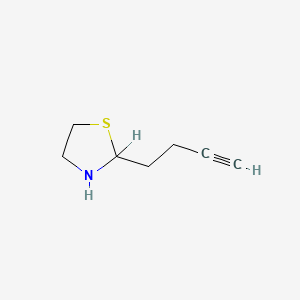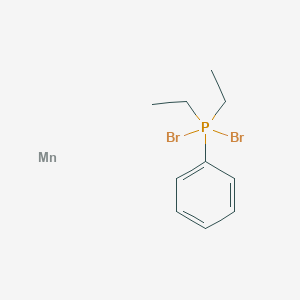
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo-diethyl-phenyl-lambda5-phosphane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibromo-diethyl-phenyl-lambda5-phosphane;manganese typically involves the reaction of a manganese precursor with dibromo-diethyl-phenyl-lambda5-phosphane. One common method is the reaction of manganese(II) bromide with dibromo-diethyl-phenyl-lambda5-phosphane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the dibromo-diethyl-phenyl-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions may involve the use of phosphine ligands, amines, or other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) species, while reduction can produce manganese(I) or manganese(0) complexes. Substitution reactions result in the formation of new manganese complexes with different ligands.
科学的研究の応用
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Materials Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: Research is ongoing to explore the potential biological activity of manganese complexes, including their use as imaging agents and therapeutic compounds.
Industry: The compound is utilized in industrial processes, such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of dibromo-diethyl-phenyl-lambda5-phosphane;manganese involves coordination of the manganese center to the phosphane ligand, which stabilizes the complex and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the manganese center can activate substrates and promote bond formation or cleavage.
類似化合物との比較
Similar Compounds
- Dibromo-diethyl-phenyl-lambda5-phosphane;iron
- Dibromo-diethyl-phenyl-lambda5-phosphane;cobalt
- Dibromo-diethyl-phenyl-lambda5-phosphane;nickel
Uniqueness
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is unique due to its specific coordination environment and the properties imparted by the manganese center. Compared to similar compounds with iron, cobalt, or nickel, the manganese complex may exhibit different reactivity, stability, and catalytic activity, making it suitable for specific applications where other metals may not perform as effectively.
特性
CAS番号 |
71957-13-6 |
|---|---|
分子式 |
C10H15Br2MnP |
分子量 |
380.95 g/mol |
IUPAC名 |
dibromo-diethyl-phenyl-λ5-phosphane;manganese |
InChI |
InChI=1S/C10H15Br2P.Mn/c1-3-13(11,12,4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; |
InChIキー |
XIRZHHYVSYVSSG-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)(C1=CC=CC=C1)(Br)Br.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)


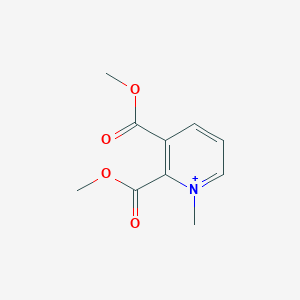


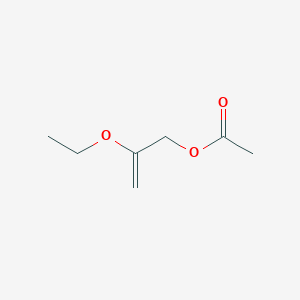
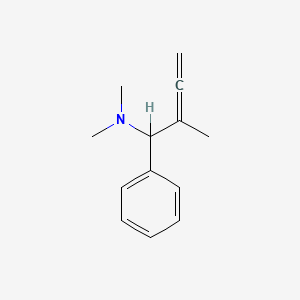
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
